Cas no 37498-62-7 (Benzenesulfonic acid,2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-methyl-)

Benzenesulfonic acid,2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-methyl- structure
37498-62-7 structure
Product Name:Benzenesulfonic acid,2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-methyl-
CAS-nummer:37498-62-7
MF:C17H14N2O4S
MW:342.369062900543
CID:322389
PubChem ID:3015917
Update Time:2025-04-19

Benzenesulfonic acid,2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenesulfonic acid,2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-methyl-
    • 5-methyl-2-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonic acid
    • 2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid
    • 5-methyl-2-[(2Z)-2-(2-oxonaphthalen-1(2H)-ylidene)hydrazino]benzenesulfonic acid
    • 1-((4-Methyl-2-sulfophenyl)azo)-2-naphthol
    • M-TOLUENESULFONIC ACID, 6-(2-HYDROXY-1-NAPHTHYLAZO)-
    • EINECS 253-531-7
    • 89Y5EM7W3Q
    • 37498-62-7
    • SCHEMBL92161
    • 2-[(2-Hydroxy-1-naphthyl)azo]-5-methylbenzenesulfonic acid
    • BENZENESULFONIC ACID, 2-((2-HYDROXY-1-NAPHTHALENYL)AZO)-5-METHYL-
    • BENZENESULFONIC ACID, 2-(2-(2-HYDROXY-1-NAPHTHALENYL)DIAZENYL)-5-METHYL-
    • NS00052251
    • Q27270068
    • 2-[(2-Hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzene-1-sulfonic acid
    • UNII-89Y5EM7W3Q
    • 1-(2-sulpho-4-methylphenylazo )-2-hydroxynaphthalene
    • DTXSID20869494
    • Inchi: 1S/C17H14N2O4S/c1-11-6-8-14(16(10-11)24(21,22)23)18-19-17-13-5-3-2-4-12(13)7-9-15(17)20/h2-10,20H,1H3,(H,21,22,23)/b19-18+
    • InChI-sleutel: XAWKEKKJKHHMHE-VHEBQXMUSA-N
    • LACHT: S(C1C=C(C)C=CC=1/N=N/C1C(=CC=C2C=CC=CC2=1)O)(=O)(=O)O

Berekende eigenschappen

  • Exacte massa: 342.06752
  • Monoisotopische massa: 342.067428
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 3
  • Complexiteit: 650
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 104
  • XLogP3: 3.7

Experimentele eigenschappen

  • Dichtheid: 1.4
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.664
  • PSA: 99.32
Aanbevolen leveranciers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.